molecular formula C15H9BrN2O B15539064 7-Bromo-2-(1H-indol-5-yl)benzo[d]oxazole

7-Bromo-2-(1H-indol-5-yl)benzo[d]oxazole

Cat. No.: B15539064
M. Wt: 313.15 g/mol
InChI Key: OSKICBIOZHKNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(1H-indol-5-yl)benzo[d]oxazole (CAS 2682180-76-1) is a high-value benzoxazole-indole hybrid compound with a molecular formula of C 15 H 9 BrN 2 O and a molecular weight of 313.15 g/mol [ 1 ]. This complex heterocyclic scaffold is intended for research use only and is not for diagnostic or therapeutic applications. Benzoxazoles are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and their ability to interact with key biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions [ 7 ]. The integration of the indole moiety, a common feature in many natural products and pharmaceuticals, is a strategic approach in drug discovery, as this combination can promise a synergistic enhancement of therapeutic effect [ 2 ]. Specifically, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, a closely related chemotype, have demonstrated significant activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some compounds exhibiting minimum inhibitory concentrations (MIC) of less than 1 µg/mL [ 2 ]. These compounds are also investigated for their antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within mature biofilms [ 2 ]. Potential mechanisms of action for this class of compounds, as identified through molecular docking studies, involve interactions with critical bacterial targets such as (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence and antibiotic tolerance), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases (key metabolic enzymes) [ 2 ]. Furthermore, benzoxazole derivatives are extensively researched as anticancer agents, with demonstrated activity against various human cancer cell lines and mechanisms that may include the inhibition of enzymes like DNA topoisomerases [ 7 ]. Researchers can leverage this compound as a key synthetic intermediate or as a probe for developing novel therapeutic agents targeting antimicrobial resistance and oncology.

Properties

Molecular Formula

C15H9BrN2O

Molecular Weight

313.15 g/mol

IUPAC Name

7-bromo-2-(1H-indol-5-yl)-1,3-benzoxazole

InChI

InChI=1S/C15H9BrN2O/c16-11-2-1-3-13-14(11)19-15(18-13)10-4-5-12-9(8-10)6-7-17-12/h1-8,17H

InChI Key

OSKICBIOZHKNCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzo[d]oxazole Derivatives

Substituents on the benzo[d]oxazole core significantly influence biological activity. Key findings from derivatives include:

Compound Substituent (Position) IC50 (μM) (HepG2/MCF-7) Key Observation Reference ID
12c 5-Methyl 10.50 / 15.21 Highest activity in amide series
12a Unsubstituted 25.47 / 53.01 Lower activity than methylated
12b 5-Chloro 26.31 / 102.10 Reduced potency vs. methyl/amide
Target Compound 7-Bromo + Indole Not reported Predicted enhanced affinity due to Br and indole
  • 5-Methyl Derivatives : Methyl groups at position 5 enhance anti-proliferative activity, likely due to improved hydrophobic interactions and reduced steric hindrance compared to bulkier substituents .
  • 5-Chloro Derivatives : Chlorine’s electronegativity may disrupt electron distribution, reducing binding efficiency .
  • This combination is hypothesized to improve target engagement compared to simpler derivatives .

Comparison with Other Heterocyclic Systems

Benzo[d]oxazole vs. Benzo[d]thiazole
  • Electronic Properties: Benzo[d]oxazole’s oxygen atom creates a more electron-deficient ring than benzo[d]thiazole (with sulfur), affecting charge-transfer interactions. For example, phenoxazine-based oxazole derivatives (e.g., BOX) exhibit smaller singlet-triplet energy gaps (ΔEST < 0.1 eV) and shorter thermally activated delayed fluorescence (TADF) lifetimes (<1 μs) compared to thiazole analogs, suggesting distinct electronic applications .
  • Biological Activity : Oxazole derivatives generally show superior anti-proliferative activity over thiazoles, attributed to oxygen’s hydrogen-bond acceptor capacity .
Benzo[d]oxazole vs. Benzimidazole
  • Structural Differences: Benzimidazole contains two nitrogen atoms in the fused ring, enabling stronger hydrogen-bond donor activity, whereas benzo[d]oxazole’s oxygen acts primarily as an acceptor.
  • Solubility : Brominated benzimidazoles (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit moderate solubility in organic solvents, similar to brominated oxazoles, but their increased polarity may reduce cell permeability .

Role of the Indole Moiety

Indole-containing analogs, such as 5-Bromo-1-(phenylmethyl)-1H-indazole, demonstrate enhanced pharmacological profiles due to indole’s ability to engage with aromatic residues in enzyme active sites . In the target compound, the indole group at position 2 is expected to:

  • Facilitate π-π stacking with tyrosine or tryptophan residues.
  • Act as a hydrogen-bond donor via the N-H group.
  • Improve metabolic stability compared to non-aromatic substituents .

Physicochemical Properties

Property Target Compound 7-Bromo-2-methylbenzo[d]oxazole 5-Bromo-2-phenylbenzimidazole
Molecular Weight ~343.2 g/mol 212.04 g/mol 285.13 g/mol
LogP (Predicted) ~3.5 (High lipophilicity) 2.8 3.2
Key Functional Groups Br, Indole, Oxazole Br, Methyl, Oxazole Br, Phenyl, Benzimidazole

Q & A

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) to reference compounds (e.g., verapamil). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.